REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:13]=[C:14]([CH:19]=[CH:20][C:21]=3[CH3:22])[C:15]([O:17][CH3:18])=[O:16])=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1.[CH3:23][N:24](C=O)C>C(OCC)(=O)C.[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C(Cl)(Cl)Cl.[Pd].[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[C:23]([C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:13]=[C:14]([CH:19]=[CH:20][C:21]=3[CH3:22])[C:15]([O:17][CH3:18])=[O:16])=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1)#[N:24] |f:3.4.5,6.7.8.9.10.11,12.13.14|
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Name
|
|
Quantity
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2.49 g
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Type
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reactant
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Smiles
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ClC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)OC)C=CC1C
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Name
|
|
Quantity
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39.8 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
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zinc cyanide
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Quantity
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1.87 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0.33 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]
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Name
|
|
Quantity
|
0.177 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was sparged with nitrogen for 15 min
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Duration
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15 min
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Type
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CUSTOM
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Details
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partitioned with sodium bicarbonate (saturated, aqueous)
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Type
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WASH
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Details
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the organics were washed 3×50 mL with sodium bicarbonate (saturated, aqueous)
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Type
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CUSTOM
|
Details
|
separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)OC)C=CC1C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |